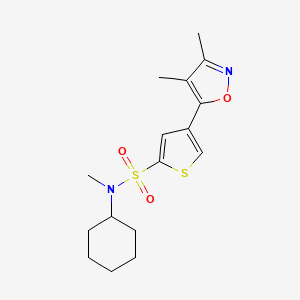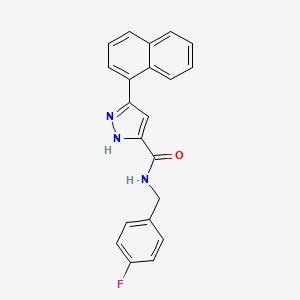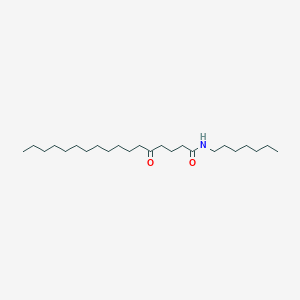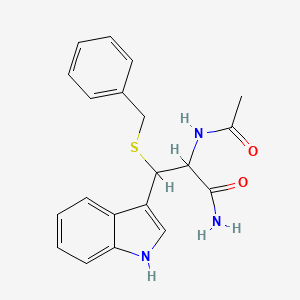![molecular formula C14H18N4 B12495530 N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12495530.png)
N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropane ring attached to the triazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.
Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction, where a suitable cyclopropane precursor reacts with the triazole derivative.
Final Assembly: The final step involves the coupling of the triazole and cyclopropane intermediates to form the desired compound. This step may require the use of coupling reagents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N-[(2-ethyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Cyclopropane Derivatives: Compounds with cyclopropane rings attached to different functional groups.
Uniqueness
N-[(2-ethyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine is unique due to the combination of the triazole and cyclopropane moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-[(2-ethyl-5-phenyltriazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H18N4/c1-2-18-16-13(10-15-12-8-9-12)14(17-18)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3 |
InChI Key |
AWBIGCVISAWZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)C2=CC=CC=C2)CNC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12495450.png)
![ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B12495466.png)

![Ethyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12495468.png)

![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)

![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)

![1-(1-phenylethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12495516.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)
![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)
